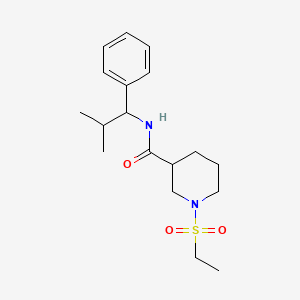

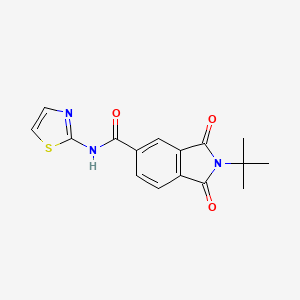

![molecular formula C18H21NO5 B5550135 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide" often involves multi-step organic reactions, starting from simple precursors. For instance, compounds with chromene moieties can be synthesized through etherification, oximation, and Beckmann rearrangement from corresponding ketones, as demonstrated in the synthesis of a related compound by Chen, Ye, and Hu (2012) (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of compounds with chromene and furamide segments can be elucidated using techniques such as NMR, MS, and X-ray crystallography. The crystal structure analysis of a similar compound revealed its triclinic space group with specific cell parameters, offering insights into the molecular arrangement and interactions within the crystal lattice (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Compounds like "this compound" can undergo various chemical reactions, including etherification, oximation, and Beckmann rearrangement, as part of their synthesis process. Their reactivity is influenced by the functional groups present in the molecule, such as the methoxy and furamide groups, which can participate in nucleophilic and electrophilic reactions (Chen, Ye, & Hu, 2012).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystal structure, can be studied through experimental techniques. The crystallographic analysis provides valuable information on the compound's solid-state structure, which is essential for understanding its stability, solubility, and potential applications (Chen, Ye, & Hu, 2012).

Applications De Recherche Scientifique

Synthesis and Natural Product Derivation

Research has demonstrated the synthesis of coumarin derivatives, such as 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, which showcases the potential of these compounds in deriving natural products with biological activities. For instance, this specific compound, derived from the plant Galipea panamensis, exhibits antileishmanial activity, highlighting the importance of these synthetic routes in discovering new therapeutics (Schmidt et al., 2012).

Antibacterial and Antifungal Properties

Further research into thiazolidin-4-ones based on chromen-4-yl derivatives has shown promising antibacterial and antifungal properties. These studies involve the synthesis of compounds and their subsequent screening against various microbial strains, indicating the potential of these compounds in contributing to the development of new antimicrobial agents (Čačić et al., 2009).

Synthetic Methodologies

The synthesis of complex coumarin derivatives, including those with chromene skeletons, has been extensively studied. These methodologies involve the use of various synthetic techniques such as microwave irradiation, which has been shown to improve yield and reduce reaction times. This research contributes to the broader field of organic synthesis by providing efficient routes to biologically relevant structures (Kumar & Rajitha, 2006).

Potential for Bioactive Lead Development

The exploration of chromenyl derivatives from marine sources, such as the venerid clam Paphia malabarica, has uncovered compounds with antioxidative and anti-inflammatory properties. This research suggests that such compounds could serve as bioactive leads for the development of functional foods or medicinal applications, emphasizing the importance of marine biodiversity in drug discovery (Joy & Chakraborty, 2017).

Catalytic Applications

Additionally, the synthesis and characterization of Schiff base metal complexes derived from chromenyl compounds have been studied for their use as catalysts in olefin cyclopropanation. This research illustrates the potential application of these compounds in synthetic chemistry, offering new tools for chemical transformations (Youssef et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-21-11-15-5-6-16(24-15)18(20)19-9-12-7-13-3-4-14(22-2)8-17(13)23-10-12/h3-6,8,12H,7,9-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQBOYOYOMBKHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)NCC2CC3=C(C=C(C=C3)OC)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

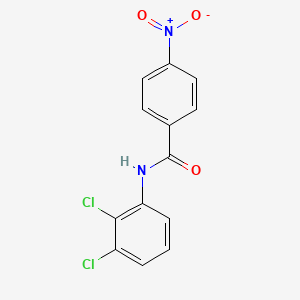

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)

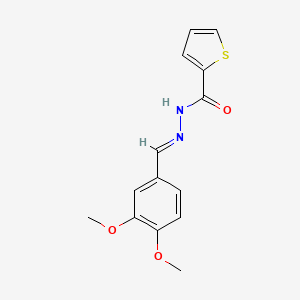

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

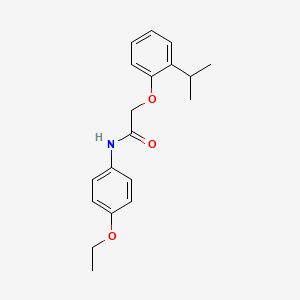

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)

![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)